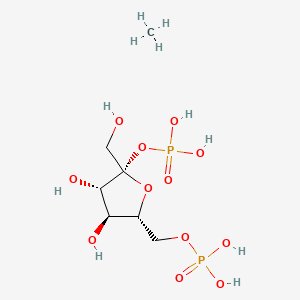

Fructose 2,6-biphosphate sodium salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H18O12P2 |

|---|---|

Molecular Weight |

356.16 g/mol |

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate;methane |

InChI |

InChI=1S/C6H14O12P2.CH4/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);1H4/t3-,4-,5+,6+;/m1./s1 |

InChI Key |

LTKAGLRICCFMET-QAYODLCCSA-N |

Isomeric SMILES |

C.C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C.C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Molecular Biology and Enzymology of Fructose 2,6 Bisphosphate Synthesis and Degradation

The Bifunctional Enzyme 6-Phosphofructo-2-kinase/Fructose (B13574) 2,6-Bisphosphatase (PFK-2/FBPase-2)

The synthesis and degradation of fructose 2,6-bisphosphate (Fru-2,6-P₂) are orchestrated by a single, remarkable bifunctional enzyme known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). johnshopkins.eduwikipedia.orgnih.govyoutube.com This enzyme is a homodimer, with each polypeptide chain housing two distinct catalytic domains that carry out opposing reactions. youtube.comnih.gov The presence of both kinase and phosphatase activities on the same protein allows for sensitive and efficient control over the intracellular concentration of Fru-2,6-P₂, which in turn is a potent regulator of glycolysis and gluconeogenesis. wikipedia.orgwikipedia.org

Characterization of Dual Catalytic Domains: Kinase (PFK-2) and Phosphatase (FBPase-2) Activities

The PFK-2/FBPase-2 enzyme possesses two key catalytic domains:

6-Phosphofructo-2-kinase (PFK-2) Domain: Located in the N-terminal half of the polypeptide, this domain catalyzes the synthesis of Fru-2,6-P₂. nih.govfrontiersin.org It facilitates the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the C-2 position of fructose 6-phosphate (Fru-6-P). johnshopkins.eduwikipedia.org This reaction involves the hydrolysis of ATP to ADP and the formation of a phosphohistidine (B1677714) intermediate. wikipedia.org

Fructose 2,6-bisphosphatase (FBPase-2) Domain: Situated in the C-terminal half, this domain is responsible for the degradation of Fru-2,6-P₂. nih.govfrontiersin.org It catalyzes the hydrolysis of the phosphate group at the C-2 position of Fru-2,6-P₂, yielding Fru-6-P and inorganic phosphate (Pi). johnshopkins.eduwikipedia.org The FBPase-2 domain shares sequence and mechanistic similarities with the histidine phosphatase family of enzymes. nih.govnih.gov

The relative activity of these two domains is tightly regulated, primarily through phosphorylation and dephosphorylation of the enzyme, which is influenced by hormonal signals like insulin (B600854) and glucagon (B607659). wikipedia.orgwikipedia.orgresearchgate.net This covalent modification can cause a conformational change that favors either the kinase or the phosphatase activity, thereby controlling the net production or degradation of Fru-2,6-P₂. wikipedia.orgyoutube.com

Structural Analysis and Mechanistic Similarity of the Bifunctional Enzyme

Interestingly, the PFK-2 domain was initially thought to be structurally similar to bacterial phosphofructokinase-1 (PFK-1), but X-ray crystallography revealed that it actually shares a structural fold with adenylate kinase. nih.govbohrium.com The FBPase-2 domain, as mentioned, is structurally and mechanistically similar to the histidine phosphatase family. nih.govnih.gov The unique bifunctional nature of this enzyme is hypothesized to have arisen from a gene fusion event between a primordial bacterial PFK-1 and a primordial mutase/phosphatase early in eukaryotic evolution. wikipedia.orgbohrium.com

Diverse Isoforms of PFK-2/FBPase-2 (PFKFB Family)

In mammals, the PFK-2/FBPase-2 enzyme is not a single entity but rather a family of isoenzymes encoded by four distinct genes: PFKFB1, PFKFB2, PFKFB3, and PFKFB4. wikipedia.orgnih.gov These genes give rise to multiple protein isoforms through mechanisms like the use of different promoters and alternative splicing of messenger RNA (mRNA). wikipedia.orgnih.gov While the core catalytic domains responsible for the PFK-2/FBPase-2 reaction are highly conserved among these isoforms, significant variations exist in the flanking N- and C-terminal sequences. wikipedia.org These variable regions often contain phosphorylation sites, leading to distinct enzymatic properties and regulatory mechanisms tailored to the specific metabolic needs of different tissues. wikipedia.org

Identification and Classification of Mammalian PFKFB Isoforms (PFKFB1, PFKFB2, PFKFB3, PFKFB4)

The four major mammalian isoforms of PFK-2/FBPase-2 are classified based on the gene that encodes them. wikipedia.orgnih.gov

| Isoform | Gene | Primary Tissues | Kinase/Phosphatase Ratio | Key Regulatory Features |

| PFKFB1 | PFKFB1 | Liver, Muscle, Fetal tissues | ~1.5 (Liver) | Regulated by phosphorylation via PKA in response to glucagon. wikipedia.org |

| PFKFB2 | PFKFB2 | Heart | ~80 | Activated by phosphorylation via PKA, PKB/Akt, and AMPK. wikipedia.orgnih.gov |

| PFKFB3 | PFKFB3 | Brain, Placenta, Inducible in various tissues | ~700 | Highly active kinase domain; induced by hypoxia. wikipedia.orgnih.gov |

| PFKFB4 | PFKFB4 | Testis, Brain, various cancers | More balanced kinase/phosphatase activity | Induced by hypoxia; plays a role in cancer metabolism. nih.gov |

Comparative Analysis of Tissue-Specific Expression and Distinct Regulatory Properties of Isoforms

The different PFKFB isoforms exhibit distinct tissue-specific expression patterns and regulatory properties, reflecting their specialized roles in metabolism. wikipedia.orgnih.gov

PFKFB1 (Liver-type): Predominantly found in the liver, this isoform plays a crucial role in regulating blood glucose homeostasis. johnshopkins.eduwikipedia.org In response to low blood glucose, glucagon triggers a cAMP cascade that leads to the phosphorylation of a serine residue near the N-terminus by Protein Kinase A (PKA). wikipedia.org This phosphorylation inactivates the kinase domain and activates the phosphatase domain, leading to a decrease in Fru-2,6-P₂ levels, which in turn slows glycolysis and stimulates gluconeogenesis. wikipedia.org Conversely, insulin promotes the dephosphorylation of the enzyme, favoring kinase activity and glycolysis. wikipedia.org

PFKFB2 (Heart-type): The primary isoform in the heart, PFKFB2 is characterized by a high kinase to phosphatase activity ratio. wikipedia.orgwikipedia.org Unlike the liver isoform, phosphorylation of PFKFB2, which occurs at the C-terminus, leads to activation of its kinase activity. nih.govportlandpress.com This activation can be triggered by various signaling pathways involving protein kinases such as PKA, PKB/Akt, and AMP-activated protein kinase (AMPK), allowing the heart to rapidly increase glycolysis in response to stimuli like insulin and anoxia. nih.govnih.govnih.gov

PFKFB3 (Brain/Placental/Inducible-type): This isoform has the highest kinase to phosphatase activity ratio, making it a potent producer of Fru-2,6-P₂. wikipedia.orgnih.gov It is highly expressed in the brain and placenta and can be induced in various tissues, particularly in response to hypoxic stress. wikipedia.orgnih.gov Its high kinase activity sustains a high rate of glycolysis, a feature that is also exploited by many cancer cells. wikipedia.orgnih.gov

PFKFB4: This isoform is expressed in various tissues, including the testis and brain, and is often overexpressed in cancer cells. nih.govnih.gov It has a more balanced kinase and phosphatase activity compared to PFKFB3. nih.gov Like PFKFB3, its expression can be induced by hypoxia. nih.gov

The PFKFB2 gene in humans is located on chromosome 1 and consists of 15 exons. nih.govwikipedia.org It encodes a protein of 505 amino acids with a molecular mass of approximately 58 kDa. nih.gov The human PFKFB2 protein retains the key regulatory sites identified in its rat and bovine counterparts, suggesting a conserved regulatory mechanism. nih.gov

A key feature of PFKFB2 is its regulation through phosphorylation at its C-terminal domain by several protein kinases, including PKA, PKB/Akt, and AMPK. nih.govatlasgeneticsoncology.org This phosphorylation enhances the kinase activity of the enzyme, leading to increased production of Fru-2,6-P₂ and stimulation of glycolysis in the heart. nih.govnih.gov This is in stark contrast to the liver isoform (PFKFB1), where phosphorylation inhibits kinase activity. nih.gov This differential regulation allows the heart to respond to hormonal and metabolic signals in a manner suited to its high and continuous energy demands. nih.gov PFKFB2 exists as a homodimer and is primarily located in the cytoplasm. wikipedia.orgatlasgeneticsoncology.org Two transcript variants of the PFKFB2 gene have been identified, encoding for slightly different protein isoforms. wikipedia.org

PFKFB3: Elevated Kinase/Phosphatase Ratio and Specific Biological Roles

The isozyme encoded by the PFKFB3 gene, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, is distinguished by having the highest kinase/phosphatase activity ratio among the four PFKFB isoforms, approximately 700:1 to 740:1. nih.govnih.govresearchgate.net This pronounced kinase dominance leads to a significant increase in the synthesis of fructose 2,6-bisphosphate (F2,6BP), a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), thereby promoting a high rate of glycolysis. nih.govnih.gov This high ratio is partly due to a substitution of a key amino acid, a serine, in place of an arginine at position 303, which diminishes its phosphatase activity. nih.gov Furthermore, phosphorylation at serine 461 can increase this ratio to over 3000. nih.gov

While PFKFB3 is expressed ubiquitously, its levels are particularly elevated in proliferating tissues, cancer cells, and under hypoxic conditions. nih.govnih.govresearchgate.net The PFKFB3 promoter contains response elements for hypoxia-inducible factors, contributing to its upregulation in low-oxygen environments. nih.gov PFKFB3 plays a crucial role in various cellular processes beyond its canonical role in glycolysis. It is involved in the cell cycle, with its expression significantly increased during the DNA synthesis phase. nih.gov The protein can translocate to the nucleus, where it participates in controlling cell cycle progression and DNA repair. nih.gov

In pathological contexts, PFKFB3 is a key driver in the progression of certain diseases. For instance, in liver fibrosis, PFKFB3-mediated glycolysis is implicated in the activation of hepatic stellate cells. nih.gov It is also involved in endothelial to mesenchymal transition, a process relevant to fibrosis and cancer metastasis. nih.gov The overexpression of PFKFB3 has been documented in numerous solid tumors and hematological cancers, where it satisfies the increased energetic demands of neoplastic cells. nih.gov

Unique Characteristics of PFKFB1 and PFKFB4 Isoforms

The PFKFB1 and PFKFB4 isoforms exhibit distinct tissue distribution and functional characteristics that set them apart from other members of the PFKFB family.

PFKFB1 is predominantly found in the liver and skeletal muscle. nih.govresearchgate.net The PFKFB1 gene can produce different splice variants. nih.gov A key feature of the liver isoform is its regulation by glucagon. In response to this hormone, the N-terminus of the liver PFKFB1 protein is phosphorylated, which leads to an enhancement of its bisphosphatase activity and a simultaneous reduction in its kinase activity. nih.gov This regulatory mechanism is crucial for hepatic glucose homeostasis, allowing the liver to increase glucose synthesis without affecting glycolysis in other tissues. nih.gov

PFKFB4 is primarily expressed in the testes, and its overexpression has been noted in various cancer cells. nih.govnih.gov It possesses a kinase/phosphatase ratio of about 4.6:1, indicating a stronger kinase activity compared to PFKFB1 and PFKFB2, but significantly lower than PFKFB3. nih.gov PFKFB4 is essential for the survival of certain cancer cells by shunting glucose into the pentose (B10789219) phosphate pathway, which is necessary for the production of NADPH, a key molecule for antioxidant defense. nih.gov Inhibition of PFKFB4 has been shown to decrease F2,6BP levels, thereby reducing glycolytic flux and glucose uptake. researchgate.net Several alternative splice variants of PFKFB4 have been identified, which may have distinct functions. nih.gov

| Isoform | Primary Tissue Expression | Kinase/Phosphatase Ratio | Key Regulatory Features |

| PFKFB1 | Liver, Skeletal Muscle | ~1:1 | Phosphorylation by glucagon in the liver isoform enhances phosphatase activity. nih.govresearchgate.net |

| PFKFB4 | Testes, various cancer cells | ~4.6:1 | Overexpressed in many tumors; shunts glucose to the pentose phosphate pathway. nih.govnih.gov |

Evolutionary Trajectory of Fructose 2,6-Bisphosphate Metabolism

The metabolic pathway involving fructose 2,6-bisphosphate is a highly conserved regulatory system in eukaryotes, with a fascinating evolutionary history marked by gene fusion, duplication, and subsequent functional divergence.

Conservation Across Major Eukaryotic Lineages

Fructose 2,6-bisphosphate and the enzymes responsible for its synthesis and degradation, 6-phosphofructo-2-kinase (PFK-2) and fructose-2,6-bisphosphatase (FBPase-2), are present in representatives of all major eukaryotic taxa. nih.gov This widespread presence underscores the fundamental importance of F2,6BP as a metabolic regulator, primarily through its allosteric control of glycolysis and gluconeogenesis. nih.gov The core mechanism of action, involving the activation of PFK-1 and inhibition of fructose-1,6-bisphosphatase, is also highly conserved across different species and tissues. nih.gov This conservation points to an early establishment of this regulatory system in the common ancestor of all eukaryotes. nih.gov

Proposed Gene Fusion Events and Subsequent Duplications in Phylogenetic History

Bioinformatic analyses of genome databases suggest a pivotal event early in eukaryotic evolution: the fusion of two separate genes encoding PFK-2 and FBPase-2, or related enzymes. nih.gov This gene fusion resulted in the bifunctional enzyme that is characteristic of most modern eukaryotes, where both catalytic domains reside on a single polypeptide chain. nih.govnih.gov The fusion of genes that encode for interacting proteins or proteins involved in sequential metabolic steps is a recognized evolutionary mechanism. researchgate.net

Following this initial fusion event, the gene for the bifunctional enzyme underwent duplications in various phylogenetic lineages. nih.govnih.gov These duplication events provided the raw genetic material for the evolution of distinct isoenzymes. nih.govembopress.orgaustinpublishinggroup.com The resulting paralogs could then be expressed in different tissues, at specific developmental stages, or under varying nutritional conditions, allowing for more nuanced and tissue-specific metabolic regulation. nih.gov

Emergence of Monofunctional Enzyme Variants and Evolutionary Loss in Specific Organisms

In several lineages, particularly among unicellular eukaryotes, one of the two catalytic domains of the bifunctional enzyme has become inactive. nih.gov This has occurred independently in different lines through the accumulation of mutations, such as substitutions of critical catalytic residues or deletions, resulting in monofunctional enzymes that possess either only kinase or only phosphatase activity. nih.gov

Furthermore, in a considerable number of unicellular eukaryotes, especially parasitic organisms, the gene for PFK-2/FBPase-2 appears to have been lost entirely. nih.gov This evolutionary loss suggests that in these organisms, the regulation of glycolysis and gluconeogenesis may have adapted to rely on alternative mechanisms, or that their metabolic pathways are sufficiently different to render the F2,6BP system non-essential. The loss of a gene's function, or the gene itself, is a recognized evolutionary trajectory. nih.gov

Regulatory Mechanisms Governing Fructose 2,6 Bisphosphate Levels and Activity

Allosteric Modulation of Key Enzymes by Fructose (B13574) 2,6-Bisphosphate

Fructose 2,6-bisphosphate exerts powerful, reciprocal control over the key regulatory enzymes of glycolysis and gluconeogenesis. uams.edunih.gov This reciprocal regulation ensures that when one pathway is stimulated, the other is inhibited, preventing a futile cycle of glucose synthesis and breakdown.

Fructose 2,6-bisphosphate is the most potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a rate-limiting enzyme in glycolysis. nih.govyoutube.com PFK-1 catalyzes the irreversible phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate. youtube.com In the absence of Fru-2,6-P2, PFK-1 has a low affinity for its substrate, fructose 6-phosphate, and is strongly inhibited by ATP, a signal of high cellular energy. However, the binding of Fru-2,6-P2 to an allosteric site on PFK-1 dramatically increases the enzyme's affinity for fructose 6-phosphate and, crucially, relieves the inhibitory effect of ATP. nih.gov This allows glycolysis to proceed even when ATP levels are relatively high, ensuring a continued supply of glycolytic intermediates for various biosynthetic processes. The activation of PFK-1 by Fru-2,6-P2 is a critical control point that commits glucose to the glycolytic pathway. youtube.comyoutube.com

In a reciprocal fashion, fructose 2,6-bisphosphate acts as a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1), a key regulatory enzyme of gluconeogenesis. uams.edunih.govwikipedia.org FBPase-1 catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a step that bypasses the irreversible PFK-1 reaction. ebi.ac.uk Fru-2,6-P2 inhibits FBPase-1 competitively with respect to its substrate, fructose 1,6-bisphosphate, with a reported inhibition constant (Ki) in the micromolar range. nih.gov Furthermore, Fru-2,6-P2 enhances the inhibitory effect of another allosteric regulator, AMP, on FBPase-1. nih.gov This potent inhibition ensures that when glycolysis is active due to high levels of Fru-2,6-P2, the opposing pathway of gluconeogenesis is simultaneously shut down, preventing wasteful substrate cycling. youtube.comwikipedia.org

Post-Translational Control of PFK-2/FBPase-2 Activity

The cellular concentration of the critical regulator, fructose 2,6-bisphosphate, is determined by the relative activities of the kinase and phosphatase domains of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). johnshopkins.edunih.gov The activity of this enzyme is, in turn, tightly controlled by post-translational modifications, primarily phosphorylation and dephosphorylation, which allows for rapid adjustments in glycolytic and gluconeogenic rates in response to cellular signals. nih.gov

Phosphorylation and dephosphorylation of the PFK-2/FBPase-2 enzyme serve as a molecular switch that dictates whether the kinase or phosphatase domain is active. wikipedia.orgnih.gov This covalent modification allows for a rapid and reversible response to external stimuli, such as hormonal signals. nih.gov In the liver, for instance, phosphorylation of a specific serine residue on the N-terminal regulatory domain of the enzyme leads to the inactivation of the kinase domain and the activation of the phosphatase domain. nih.govresearchgate.net This results in a decrease in the cellular concentration of Fru-2,6-P2, leading to an inhibition of glycolysis and a stimulation of gluconeogenesis. Conversely, dephosphorylation of this residue reverses this effect, activating the kinase domain, increasing Fru-2,6-P2 levels, and thereby stimulating glycolysis. researchgate.net This elegant mechanism ensures that the direction of glucose metabolism can be swiftly adapted to the body's needs.

Several protein kinases and phosphatases have been identified that target the PFK-2/FBPase-2 enzyme, integrating various signaling pathways to control glucose metabolism.

Protein Kinase A (PKA): In the liver, glucagon (B607659) signaling leads to the activation of cAMP-dependent Protein Kinase A (PKA). wikipedia.orgresearchgate.net PKA phosphorylates a specific serine residue (Ser32) on the liver isoform of PFK-2/FBPase-2, which inactivates the kinase activity and activates the phosphatase activity. nih.govresearchgate.net In contrast, in the heart, adrenaline activates PKA, which phosphorylates serine residues (Ser466 and Ser483) in the C-terminal region of the cardiac isoform (PFKFB2), leading to the activation of the kinase domain and increased glycolysis. nih.govatlasgeneticsoncology.org

AMP-activated Protein Kinase (AMPK): AMPK is a key cellular energy sensor activated during conditions of low energy charge (high AMP/ATP ratio), such as ischemia. nih.govatlasgeneticsoncology.org AMPK phosphorylates the cardiac isoform of PFK-2/FBPase-2 at Ser466, which stimulates the kinase activity, leading to increased Fru-2,6-P2 levels and enhanced glycolysis to generate ATP. nih.govatlasgeneticsoncology.org

Protein Kinase B (PKB/Akt): Insulin (B600854) signaling can lead to the activation of Protein Kinase B (PKB), also known as Akt. atlasgeneticsoncology.org In the heart, PKB can phosphorylate the same C-terminal serine residues (Ser466 and Ser483) as PKA, thereby activating the PFK-2 domain and promoting glycolysis. nih.gov

Protein Phosphatase 2A (PP2A): The dephosphorylation of PFK-2/FBPase-2 is carried out by protein phosphatases. In the liver, Protein Phosphatase 2A (PP2A) is activated in response to high glucose levels and insulin signaling. researchgate.net PP2A dephosphorylates the Ser32 residue, leading to the activation of the PFK-2 domain, an increase in Fru-2,6-P2, and a stimulation of glycolysis. researchgate.net

Table 1: Regulation of PFK-2/FBPase-2 Activity by Protein Kinases

| Protein Kinase | Signaling Molecule/Condition | Target Isoform/Residue | Effect on PFK-2 Activity | Effect on FBPase-2 Activity | Consequence for Fru-2,6-P2 |

|---|---|---|---|---|---|

| PKA | Glucagon (Liver) | Liver (Ser32) | Decrease | Increase | Decrease |

| PKA | Adrenaline (Heart) | Heart (Ser466/Ser483) | Increase | Decrease | Increase |

| AMPK | Ischemia (Low Energy) | Heart (Ser466) | Increase | Decrease | Increase |

| PKB/Akt | Insulin (Heart) | Heart (Ser466/Ser483) | Increase | Decrease | Increase |

Hormonal Regulation of Fructose 2,6-Bisphosphate Concentration

The concentration of fructose 2,6-bisphosphate is under tight hormonal control, primarily by insulin and glucagon, which allows for the coordination of glucose metabolism at the whole-organism level. youtube.comresearchgate.net These hormones exert their effects mainly by altering the phosphorylation state of the PFK-2/FBPase-2 enzyme. uams.edunih.gov

In the liver, the hormone glucagon, secreted in response to low blood glucose levels, triggers a signaling cascade that leads to the phosphorylation and inactivation of the PFK-2 domain and activation of the FBPase-2 domain. wikipedia.orgyoutube.comnih.gov This results in a drop in Fru-2,6-P2 levels, which in turn inhibits glycolysis and stimulates gluconeogenesis, leading to the release of glucose into the bloodstream to restore normal blood glucose levels. youtube.comresearchgate.net

Conversely, when blood glucose levels are high, the pancreas secretes insulin. youtube.com Insulin signaling in the liver promotes the dephosphorylation of the PFK-2/FBPase-2 enzyme, activating the PFK-2 domain and inhibiting the FBPase-2 domain. wikipedia.orgyoutube.com The resulting increase in Fru-2,6-P2 concentration potently stimulates glycolysis, promoting the uptake and utilization of glucose by the liver, and inhibits gluconeogenesis. youtube.comresearchgate.net

In cardiac muscle, the hormonal regulation is different. Adrenaline, released during stress or exercise, leads to the phosphorylation and activation of the PFK-2 domain of the cardiac isoform of the enzyme. nih.gov This increases Fru-2,6-P2 levels and stimulates glycolysis to provide the heart with the necessary ATP for increased contractile activity.

Table 2: Hormonal Effects on Fructose 2,6-Bisphosphate and Glucose Metabolism in the Liver

| Hormone | Blood Glucose Level | PFK-2/FBPase-2 State | Fructose 2,6-P2 Level | Effect on Glycolysis | Effect on Gluconeogenesis |

|---|---|---|---|---|---|

| Glucagon | Low | Phosphorylated (Kinase Inactive, Phosphatase Active) | Decrease | Inhibited | Stimulated |

| Insulin | High | Dephosphorylated (Kinase Active, Phosphatase Inactive) | Increase | Stimulated | Inhibited |

Insulin-Mediated Upregulation of Fructose 2,6-Bisphosphate Synthesis

In the fed state, high levels of insulin signal the abundance of glucose. youtube.com This leads to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in the activity of protein kinase A (PKA). youtube.com With diminished PKA activity, the PFK-2/FBPase-2 enzyme becomes dephosphorylated. youtube.comyoutube.com This dephosphorylation event activates the phosphofructokinase-2 (PFK-2) domain of the enzyme, while inhibiting the fructose-2,6-bisphosphatase (FBPase-2) domain. youtube.comyoutube.com The net result is an increased synthesis of F-2,6-BP. youtube.comyoutube.com This elevation in F-2,6-BP allosterically activates PFK-1, thereby stimulating glycolysis to process the available glucose. youtube.com Studies have shown that increasing hepatic F-2,6-BP can overcome insulin resistance in type 2 diabetes models, highlighting its crucial role in insulin signaling. nih.gov

Glucagon and Epinephrine-Mediated Downregulation of Fructose 2,6-Bisphosphate

Conversely, during fasting or in response to stress, the hormones glucagon and epinephrine (B1671497) are released. youtube.comnih.gov Glucagon, acting through its G-protein coupled receptor, increases intracellular cAMP levels, which in turn activates PKA. youtube.comnih.gov Similarly, epinephrine's effect is mediated through beta-adrenergic receptors, also leading to PKA activation. nih.gov PKA then phosphorylates a specific serine residue on the PFK-2/FBPase-2 enzyme. nih.govnih.gov This phosphorylation event has a reciprocal effect on the enzyme's activities: it inactivates the PFK-2 domain and activates the FBPase-2 domain. youtube.comyoutube.comnih.gov Consequently, the degradation of F-2,6-BP is favored, leading to a decrease in its intracellular concentration. youtube.comyoutube.com The resulting drop in F-2,6-BP levels relieves the allosteric activation of PFK-1 and the inhibition of fructose-1,6-bisphosphatase, thereby suppressing glycolysis and promoting gluconeogenesis to maintain blood glucose levels. youtube.comnih.gov

Transcriptional Regulation of PFKFB Gene Expression

The expression of the genes encoding the various isoforms of PFK-2/FBPase-2 (PFKFB genes) is subject to transcriptional control, adding another layer of regulation to F-2,6-BP metabolism. For instance, the expression of different PFKFB isoforms can be induced by hypoxia in an organ-specific manner. nih.gov Hypoxia-inducible factor-1 (HIF-1) has been shown to bind to hypoxia-responsive elements in the promoters of the PFKFB3 and PFKFB4 genes, thereby activating their transcription. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This upregulation of PFKFB expression under low oxygen conditions is a crucial adaptation that enhances glycolytic flux. nih.gov Furthermore, other transcription factors and signaling pathways, such as those involving mitogen-activated protein kinase (MAPK), can also influence PFKFB3 gene expression. nih.govnih.gov

Intracellular Metabolite Sensing and Feedback Regulation

The activity of the PFK-2/FBPase-2 enzyme is also directly influenced by the levels of various intracellular metabolites, allowing for rapid, localized adjustments in F-2,6-BP concentration in response to the cell's metabolic state.

Influence of Fructose 6-Phosphate and ATP on PFK-2/FBPase-2 Activity

The substrate for the kinase activity, fructose 6-phosphate (F6P), also acts as an allosteric activator of the PFK-2 domain and an inhibitor of the FBPase-2 domain. nih.gov This creates a feed-forward mechanism where an abundance of the glycolytic substrate stimulates the production of its key activator, F-2,6-BP. Conversely, ATP, the product of glycolysis and a signal of high energy charge, acts as an allosteric inhibitor of PFK-1, and this inhibition can be overcome by F-2,6-BP. nih.gov

Interplay with Other Regulatory Metabolites (e.g., Citrate, AMP, Xylulose 5-Phosphate)

Other metabolites also play a role in fine-tuning F-2,6-BP levels and glycolytic flux. Citrate, an intermediate of the citric acid cycle and an indicator of a high-energy state, inhibits PFK-1 and can also influence the activity of PFK-2/FBPase-2. nih.govyoutube.com Conversely, AMP, a signal of low energy charge, is a potent activator of PFK-1. nih.govyoutube.com Xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway, can indirectly increase F-2,6-BP levels by activating protein phosphatase 2A, which dephosphorylates and activates the PFK-2 domain of the bifunctional enzyme.

Table 1: Hormonal Regulation of Fructose 2,6-Bisphosphate Levels

| Hormone | Signaling Pathway | Effect on PFK-2/FBPase-2 Phosphorylation | PFK-2 Activity | FBPase-2 Activity | Net Effect on F-2,6-BP Levels |

|---|---|---|---|---|---|

| Insulin | Decreased cAMP, Decreased PKA | Dephosphorylation | Increased | Decreased | Increase |

| Glucagon | Increased cAMP, Increased PKA | Phosphorylation | Decreased | Increased | Decrease |

| Epinephrine | Increased cAMP, Increased PKA (via β-receptors) | Phosphorylation | Decreased | Increased | Decrease |

Table 2: Allosteric Regulation of Key Glycolytic Enzymes

| Metabolite | PFK-1 | FBPase-1 | PFK-2 | FBPase-2 |

|---|---|---|---|---|

| Fructose 2,6-Bisphosphate | Activator | Inhibitor | - | - |

| Fructose 6-Phosphate | Substrate | - | Activator | Inhibitor |

| ATP | Inhibitor | - | - | - |

| AMP | Activator | Inhibitor | - | - |

| Citrate | Inhibitor | Activator | - | - |

Physiological Roles of Fructose 2,6 Bisphosphate

Central Role in Hepatic Glucose Homeostasis and Reciprocal Metabolic Control

In the liver, Fructose (B13574) 2,6-bisphosphate is a key signaling molecule that orchestrates the balance between glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose). jci.org This reciprocal regulation is vital for maintaining stable blood glucose levels.

F2,6BP acts as a potent allosteric activator of phosphofructokinase-1 (PFK-1) , a rate-limiting enzyme in glycolysis. wikipedia.orgnih.gov By increasing PFK-1's affinity for its substrate, fructose 6-phosphate, and alleviating the inhibitory effects of ATP and citrate, F2,6BP significantly stimulates the glycolytic flux. wikipedia.orgnih.gov Conversely, F2,6BP is a strong inhibitor of fructose-1,6-bisphosphatase (FBPase-1) , a key enzyme in gluconeogenesis. wikipedia.orgjci.org This dual action ensures that when F2,6BP levels are high, glycolysis is promoted while gluconeogenesis is suppressed, and vice versa.

The concentration of F2,6BP in hepatocytes is hormonally regulated. Insulin (B600854), released in response to high blood glucose, leads to the dephosphorylation and activation of the kinase domain of PFK-2/FBPase-2, resulting in increased F2,6BP synthesis and enhanced glycolysis. wikipedia.orgaklectures.commedicalbiochemist.com Conversely, glucagon (B607659), secreted during periods of low blood glucose, triggers the phosphorylation and activation of the phosphatase domain of PFK-2/FBPase-2, leading to a decrease in F2,6BP levels and a shift towards gluconeogenesis. wikipedia.orgaklectures.commedicalbiochemist.com This hormonal control of F2,6BP levels provides a sensitive switch that allows the liver to rapidly adapt to the body's changing energy needs. nih.gov

| Hormone | Effect on PFK-2/FBPase-2 | Fructose 2,6-bisphosphate Level | Primary Metabolic Pathway Activated in Liver |

|---|---|---|---|

| Insulin (High Blood Glucose) | Dephosphorylation (Kinase active) | Increase | Glycolysis |

| Glucagon (Low Blood Glucose) | Phosphorylation (Phosphatase active) | Decrease | Gluconeogenesis |

Modulation of Glycolytic Flux in Diverse Mammalian Tissues and Cell Types

The influence of Fructose 2,6-bisphosphate on glycolysis extends beyond the liver to various other mammalian tissues and cell types, including muscle, adipose tissue, and even cancer cells. nih.govnih.gov While the fundamental mechanism of activating PFK-1 remains the same, the regulatory nuances and significance can differ depending on the specific metabolic context of the tissue. researchgate.net

In tissues that primarily rely on glycolysis for energy, such as exercising muscle, F2,6BP plays a significant role in augmenting the glycolytic rate to meet the high demand for ATP. In cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), F2,6BP levels are often significantly elevated. nih.gov This sustained activation of glycolysis provides the cancer cells with the necessary energy and building blocks for rapid proliferation. nih.govnih.gov The expression of different PFK-2/FBPase-2 isoenzymes in various tissues contributes to the tissue-specific regulation of F2,6BP levels and, consequently, glycolytic flux. frontiersin.org

Coordination of Photosynthetic Carbon Flux in Plant Metabolism

In plants, Fructose 2,6-bisphosphate is a critical regulator that balances the partitioning of fixed carbon between sucrose (B13894) synthesis for export and starch synthesis for storage. nih.govresearchgate.net This coordination is essential for ensuring proper carbon allocation to support both immediate energy needs and future growth.

Regulatory Impact on Sucrose and Starch Biosynthesis Pathways

F2,6BP acts as a potent inhibitor of the cytosolic fructose-1,6-bisphosphatase (cytFBPase) , a key enzyme in the sucrose biosynthesis pathway. nih.govnih.govoup.com When the rate of photosynthesis is high, the accumulation of triose phosphates leads to an inhibition of F2,6BP synthesis. wikipedia.org This decrease in F2,6BP relieves the inhibition of cytFBPase, allowing for the synthesis of sucrose. wikipedia.orgnih.gov Conversely, when sucrose accumulates in the leaf, F2,6BP levels rise, inhibiting cytFBPase and redirecting the flow of carbon towards starch synthesis within the chloroplasts. researchgate.netnih.govoup.com This feedback mechanism ensures that carbon is efficiently stored as starch when sucrose transport or utilization is limited. researchgate.netnih.gov

Unique Activation of Pyrophosphate-Dependent Phosphofructokinase (PFP) in Plants

Plants possess a unique enzyme called pyrophosphate-dependent phosphofructokinase (PFP) , which catalyzes the phosphorylation of fructose-6-phosphate (B1210287) using pyrophosphate (PPi) instead of ATP. nih.gov Fructose 2,6-bisphosphate is a potent activator of PFP. nih.govnih.gov The activation of PFP by F2,6BP is thought to enhance glycolytic flux in non-photosynthetic tissues and during periods of low photosynthetic activity. nih.govresearchgate.net In germinating seeds, for instance, the sensitivity of PFP to F2,6BP changes, suggesting a regulatory role in mobilizing stored energy reserves. nih.govnih.gov

Influence on Allied Metabolic Pathways (e.g., Triose Phosphate (B84403) Metabolism, Aspects of Lipid Metabolism)

The regulatory influence of Fructose 2,6-bisphosphate extends to interconnected metabolic pathways. By controlling the flux through PFK-1, F2,6BP indirectly affects the levels of triose phosphates , which are intermediates in both glycolysis and the pentose (B10789219) phosphate pathway. nih.govnih.gov In plants, the regulation of triose phosphate levels by F2,6BP is crucial for the partitioning of carbon between sucrose and starch. wikipedia.org

Pathological Implications of Fructose 2,6 Bisphosphate Dysregulation

Aberrant Fructose (B13574) 2,6-Bisphosphate Metabolism in Cancer

Cancer cells exhibit a profound metabolic reprogramming, a hallmark of which is the Warburg effect, or aerobic glycolysis. nih.govnih.gov This phenomenon describes the tendency of cancer cells to favor metabolizing glucose via glycolysis even in the presence of sufficient oxygen. nih.govnih.gov The dysregulation of F-2,6-P2 metabolism is a key driver of this metabolic shift, contributing to tumor growth, proliferation, and survival. nih.govnih.gov

A distinguishing feature of many tumor cells is a significantly higher concentration of F-2,6-P2 compared to normal cells. nih.gov This elevation is a direct contributor to the Warburg effect. nih.gov By potently activating PFK-1, the primary rate-limiting enzyme of glycolysis, increased F-2,6-P2 levels dramatically accelerate the glycolytic flux. nih.govmdpi.com This provides cancer cells with a rapid source of ATP and the necessary building blocks for the synthesis of biomolecules required for their high proliferative rates. nih.govnih.gov

The increased F-2,6-P2 levels in cancer are often a result of the overexpression or increased activity of the kinase domain of the bifunctional 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) enzymes, which are responsible for the synthesis and degradation of F-2,6-P2. nih.gov For instance, in PTEN-deficient cells, a common feature in many cancers, F-2,6-P2 concentrations are elevated due to the stabilization of the PFKFB3 isoenzyme. nih.gov This stabilization leads to increased glycolysis and contributes to the high proliferative capacity of these tumor cells. nih.gov

The family of PFKFB enzymes consists of four isoforms (PFKFB1-4), each with distinct kinetic properties and tissue distribution. nih.govmdpi.com Several of these isoforms have been implicated in promoting tumorigenesis, angiogenesis (the formation of new blood vessels), and inflammation, all critical processes for tumor progression.

PFKFB2: The SLIT2/ROBO1 signaling axis can promote the proliferation of osteosarcoma cells by activating the SRC/ERK/c-MYC/PFKFB2 pathway. nih.gov

PFKFB3: This isoform has a particularly high kinase-to-phosphatase activity ratio, leading to a significant net production of F-2,6-P2. nih.gov Its expression is often upregulated in various cancer cells and is associated with increased proliferation, migration, and metastasis. nih.gov PFKFB3-driven glycolysis is crucial for endothelial cells during angiogenesis, and its inhibition can suppress pathological blood vessel formation. frontiersin.orgbohrium.com Furthermore, PFKFB3 plays a role in endothelial inflammation, a process linked to several diseases including cancer. frontiersin.org

PFKFB4: This isoform has been found to be important for balancing glycolytic activity and the production of antioxidants in prostate cancer cells. nih.gov Its expression is higher in metastatic prostate cancer compared to primary tumors. nih.gov

The overexpression of these PFKFB isoforms can be induced by various factors within the tumor microenvironment, including oncogenes, growth factors, and inflammatory signals. nih.govnih.gov

Hypoxia, or low oxygen availability, is a common feature of the tumor microenvironment and a potent driver of metabolic reprogramming. mdpi.com Under hypoxic conditions, the transcription factor hypoxia-inducible factor-1α (HIF-1α) is stabilized and promotes the expression of numerous genes involved in glycolysis, including several PFKFB isoforms. nih.govmdpi.com This HIF-1α-mediated upregulation of PFKFBs leads to increased F-2,6-P2 levels, further stimulating glycolysis and enabling cancer cells to adapt and survive in the low-oxygen environment. nih.govmdpi.com This metabolic adaptation is critical for tumor progression and metastasis. mdpi.com

Dysregulation in Metabolic Disorders: Focus on Insulin (B600854) Resistance and Diabetes

Dysregulation of F-2,6-P2 metabolism is also a key factor in the pathogenesis of metabolic disorders, particularly insulin resistance and type 2 diabetes. nih.govphysiology.org In these conditions, the liver plays a central role in maintaining glucose homeostasis, and F-2,6-P2 is a critical regulator of hepatic glucose metabolism. oup.comnih.gov

In type 2 diabetes, the body's cells become resistant to the effects of insulin, leading to elevated blood glucose levels. scispace.com Hepatic insulin resistance results in increased hepatic glucose production (HGP), exacerbating hyperglycemia. nih.govphysiology.org The dysregulation of F-2,6-P2 contributes to this pathology. In a diabetic state, there can be a relative decrease in hepatic F-2,6-P2 levels, which favors gluconeogenesis (the production of glucose) over glycolysis. physiology.orgnih.gov

Studies have shown that increasing hepatic F-2,6-P2 levels can overcome insulin resistance and ameliorate hyperglycemia in animal models of type 2 diabetes. nih.govphysiology.org This suggests that targeting the F-2,6-P2 regulatory system could be a potential therapeutic strategy for type 2 diabetes.

F-2,6-P2 exerts its control over HGP by allosterically regulating the key enzymes of glycolysis and gluconeogenesis. oup.comnih.gov By activating PFK-1, it stimulates glycolysis, and by inhibiting FBPase-1, it suppresses gluconeogenesis. oup.comnih.gov

Furthermore, F-2,6-P2 has been shown to influence the gene expression of two critical enzymes involved in hepatic glucose metabolism:

Glucokinase (GK): This enzyme catalyzes the first step of glucose utilization in the liver. oup.com Increased levels of F-2,6-P2 have been shown to upregulate the gene expression of glucokinase, promoting glucose uptake and utilization by the liver. nih.govresearchgate.net

Glucose-6-Phosphatase (G6Pase): This enzyme catalyzes the final step of gluconeogenesis, releasing glucose into the bloodstream. oup.com High levels of F-2,6-P2 can downregulate the gene expression of glucose-6-phosphatase, thereby reducing hepatic glucose output. nih.govresearchgate.net

By coordinately regulating the activity and expression of these key enzymes, F-2,6-P2 plays a vital role in maintaining glucose homeostasis. Its dysregulation in metabolic disorders contributes significantly to the pathological increase in HGP and the resulting hyperglycemia.

Mechanistic Basis for Overcoming Hepatic Insulin Resistance via Fructose 2,6-Bisphosphate Modulation

Fructose 2,6-bisphosphate (F-2,6-P2) is a critical allosteric regulator of glucose metabolism, primarily by activating phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis, and inhibiting fructose-1,6-bisphosphatase (FBPase-1), a key enzyme in gluconeogenesis. wikipedia.orgjci.org In states of hepatic insulin resistance, a hallmark of type 2 diabetes, the ability of insulin to suppress hepatic glucose production (HGP) is impaired, leading to hyperglycemia. physiology.orgphysiology.org Modulation of hepatic F-2,6-P2 levels presents a potent mechanism to counteract this pathology.

The central mechanism involves the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which synthesizes and degrades F-2,6-P2. wikipedia.org In a healthy, fed state, insulin signaling leads to the dephosphorylation and activation of the kinase domain of PFK-2/FBPase-2, increasing F-2,6-P2 levels. wikipedia.orgnih.gov This rise in F-2,6-P2 stimulates glycolysis and inhibits gluconeogenesis. jci.org Conversely, in the fasting state or in conditions of insulin resistance, glucagon (B607659) signaling predominates, leading to the phosphorylation and inactivation of the kinase domain and activation of the phosphatase domain, thus lowering F-2,6-P2 levels and promoting gluconeogenesis. nih.gov

In the insulin-resistant liver, this regulatory process is dysfunctional, leading to inappropriately low levels of F-2,6-P2 and consequently, elevated HGP. physiology.org By artificially increasing hepatic F-2,6-P2 levels, for instance, through the overexpression of a modified PFK-2/FBPase-2 enzyme, it is possible to bypass the defective insulin signaling pathway. physiology.orgphysiology.orgnih.gov This "metabolic fix" directly enhances glycolysis and/or inhibits gluconeogenesis, thereby reducing HGP and lowering blood glucose levels. physiology.org

Studies in diabetic mouse models have demonstrated that increasing hepatic F-2,6-P2 levels can successfully overcome insulin resistance. physiology.orgphysiology.orgnih.gov This intervention not only reduces HGP but also leads to favorable changes in the expression of key metabolic genes. Specifically, it downregulates the expression of glucose-6-phosphatase (G-6-Pase), which catalyzes the final step of HGP, and upregulates glucokinase (GK), which is involved in the first step of glycolysis. physiology.orgnih.gov This reversal of the insulin-resistant gene expression pattern further contributes to improved glucose homeostasis. physiology.org

Table 1: Effects of Increased Hepatic Fructose 2,6-Bisphosphate in Diabetic Mouse Models

| Parameter | Observation in Diabetic Models | Effect of Increased F-2,6-P2 | Reference |

| Plasma Glucose | Significantly elevated | Significantly reduced | nih.gov |

| Plasma Insulin | Significantly elevated | Significantly reduced | nih.gov |

| Hepatic Glucose Production (HGP) | Increased | Suppressed | physiology.orgphysiology.org |

| Glycolysis | Impaired | Accelerated | physiology.org |

| Gluconeogenesis | Enhanced | Inhibited | physiology.org |

| Glucose-6-Phosphatase (G-6-Pase) Expression | Upregulated | Downregulated | physiology.orgnih.gov |

| Glucokinase (GK) Expression | Downregulated | Upregulated | physiology.orgnih.gov |

Emerging Links to Neurodegenerative Diseases

Recent research has uncovered a novel and critical role for Fructose 2,6-bisphosphate in the context of neurodegenerative diseases, extending its significance beyond metabolic regulation.

Observed Reductions in Fructose 2,6-Bisphosphate Levels in Specific Neurological Conditions

Studies have identified significantly lower levels of F-2,6-P2 in postmortem brain tissues of patients with certain neurodegenerative disorders. nih.govresearchgate.net This reduction has been specifically noted in the nuclear extracts of brain tissue from individuals with Huntington's disease (HD) and spinocerebellar ataxia type 3 (SCA3). nih.govresearchgate.netbiorxiv.org A similar decrease in F-2,6-P2 and its synthesizing enzyme, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has also been observed in the brains of patients with amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). biorxiv.orgbiorxiv.orgbiorxiv.org These findings suggest a potential common pathological thread involving dysregulated glucose metabolism and its downstream effectors in the progression of these distinct neurodegenerative conditions.

Table 2: Fructose 2,6-Bisphosphate Levels in Neurodegenerative Diseases

| Neurological Condition | Observed Change in F-2,6-P2 Levels in Brain Tissue | Reference |

| Huntington's Disease (HD) | Significantly lower in nuclear extracts | nih.govresearchgate.netbiorxiv.org |

| Spinocerebellar Ataxia Type 3 (SCA3) | Significantly lower in nuclear extracts | nih.govresearchgate.netbiorxiv.org |

| Amyotrophic Lateral Sclerosis (ALS) | Reduced levels | biorxiv.orgbiorxiv.orgbiorxiv.org |

| Frontotemporal Dementia (FTD) | Reduced levels | biorxiv.orgbiorxiv.orgbiorxiv.org |

Mechanistic Correlation with DNA Repair Pathway Components (e.g., PNKP activity)

The reduced levels of F-2,6-P2 in neurodegenerative diseases are mechanistically linked to impaired DNA repair, a critical factor in neuronal survival. nih.gov Research has revealed a direct interaction between F-2,6-P2 and polynucleotide kinase 3'-phosphatase (PNKP), an essential enzyme involved in repairing DNA single-strand and double-strand breaks. nih.govresearchgate.netpnas.org The activity of PNKP, but not its protein level, is severely diminished in the brains of HD and SCA3 patients, leading to an accumulation of DNA damage and contributing to neuronal death. nih.govresearchgate.netnih.gov

The underlying cause for this loss of PNKP activity is the reduced level of F-2,6-P2 and its synthesizing enzyme, PFKFB3. nih.govbiorxiv.orgbiorxiv.org F-2,6-P2 appears to act as a cofactor or positive modulator for PNKP, and its deficiency directly impairs the enzyme's DNA repair function. researchgate.netbiorxiv.org Strikingly, supplementation with F-2,6-P2 has been shown to restore PNKP activity in nuclear extracts from the brains of HD, SCA3, ALS, and FTD patients. nih.govresearchgate.netbiorxiv.orgbiorxiv.org Furthermore, intracellular delivery of F-2,6-P2 in neuronal cells derived from an HD mouse model restored both PNKP activity and the integrity of the transcribed genome. nih.govresearchgate.net These findings highlight a novel role for F-2,6-P2 in maintaining genomic stability within the nervous system and suggest that its dysregulation could be a key contributor to the pathology of certain neurodegenerative diseases. pnas.org

Advanced Methodologies for Fructose 2,6 Bisphosphate Research

In Vitro Enzyme Activity Assays and Detailed Kinetic Characterization

Understanding the regulation of Fru-2,6-P2 levels requires detailed kinetic analysis of the enzymes responsible for its synthesis and degradation: 6-phosphofructo-2-kinase (PFK-2) and fructose-2,6-bisphosphatase (FBPase-2). These activities often reside on a single bifunctional protein.

In vitro enzyme activity assays are essential for characterizing the kinetic properties of these enzymes. For PFK-2 activity, the assay typically measures the rate of Fru-2,6-P2 production from fructose-6-phosphate (B1210287) and ATP. The amount of Fru-2,6-P2 formed can then be quantified using the PFP activation assay described previously. FBPase-2 activity is measured by monitoring the hydrolysis of Fru-2,6-P2 to fructose-6-phosphate and inorganic phosphate (B84403).

Kinetic studies on the bifunctional enzyme from spinach leaves have revealed that the PFK-2 activity is activated by inorganic phosphate and inhibited by 3-carbon phosphorylated metabolites and pyrophosphate. In contrast, the FBPase-2 activity is sensitive to product inhibition by fructose (B13574) 6-phosphate and inorganic phosphate. In human brain, the kinase activity of PFK-2/FBPase-2 is regulated by inhibition from phosphoenolpyruvate.

Table 2: Kinetic Parameters of PFK-2/FBPase-2 from Different Sources

| Enzyme Source | Domain | Activators | Inhibitors | Kinetic Properties | References |

|---|---|---|---|---|---|

| Spinach Leaves | PFK-2 | Inorganic phosphate | 3-carbon phosphorylated metabolites, Pyrophosphate, 3-Phosphoglycerate (mixed inhibitor) | Specific activity: 10.4-15.9 nmol/min/mg protein | |

| Spinach Leaves | FBPase-2 | - | Fructose 6-phosphate (mixed), Inorganic phosphate (uncompetitive) | Specific activity: 1.65-1.75 nmol/mol/mg protein | |

| Human Brain | PFK-2 | - | Phosphoenolpyruvate | Activity measured at pH 7.5 with 5 mM ATP | |

| Human Brain | FBPase-2 | - | - | Activity measured at pH 7.5 with 50 µM Fru-2,6-P2 |

Genetic and Molecular Manipulation Techniques for Modulating Fructose 2,6-Bisphosphate Levels In Vivo and In Vitro

The development of genetic and molecular tools has enabled researchers to directly manipulate the intracellular concentration of Fru-2,6-P2, providing powerful insights into its physiological roles.

Adenovirus-mediated overexpression of the bifunctional enzyme PFK-2/FBPase-2 has been used to elevate hepatic Fru-2,6-P2 levels in mice. By overexpressing a double mutant with enhanced kinase activity and reduced bisphosphatase activity, researchers can significantly increase the concentration of Fru-2,6-P2 in the liver. This approach has been instrumental in demonstrating the role of Fru-2,6-P2 in regulating hepatic glucose metabolism and gene expression, even in the absence of insulin (B600854).

In the filamentous fungus Myceliophthora thermophila, both overexpression of PFK-2 and knockout of FBPase-2 have been shown to promote metabolic activity. The deletion of the FBPase-2 gene, in particular, led to a significant acceleration in glucose utilization, highlighting the importance of Fru-2,6-P2 as a stimulator of glycolysis.

Furthermore, the use of a kinase-deficient, bisphosphatase-active variant of PFK-2/FBPase-2 has been employed to selectively deplete Fru-2,6-P2 in hepatocytes. This technique demonstrated the essential role of Fru-2,6-P2 in the glucose-induced transcription of various genes. These genetic and molecular manipulation techniques provide a robust framework for dissecting the complex regulatory networks governed by Fru-2,6-P2.

Gene Knockdown and Silencing Approaches (e.g., dsiRNA)

Gene knockdown, particularly through RNA interference (RNAi) technologies like small interfering RNA (siRNA) and Dicer-substrate siRNA (dsiRNA), has been instrumental in elucidating the functions of PFKFB isoenzymes. nih.govnih.govresearchgate.net By specifically silencing the genes encoding these enzymes, researchers can observe the direct consequences of reduced Fru-2,6-P₂ levels.

This approach has been widely applied in cancer research. For instance, silencing the PFKFB3 gene, which codes for an isoenzyme with a high kinase-to-bisphosphatase activity ratio, leads to a significant decrease in Fru-2,6-P₂ and glycolytic flux. nih.gov Studies in various cancer cell lines, such as HeLa, colon carcinoma, and breast cancer, have demonstrated that siRNA-mediated silencing of PFKFB3 reduces cell proliferation, growth, and migration. nih.govnih.gov In HeLa cells, PFKFB3 knockdown was shown to decrease concentrations of Fru-2,6-P₂, lactate (B86563), and ATP, leading to cell-cycle delay and inhibition of anchorage-independent growth. nih.gov Furthermore, silencing PFKFB3 in endothelial cells has been found to impair vascular sprouting and reduce angiogenesis, a critical process for tumor growth. nih.gov This effect is linked to a decrease in the migration of endothelial tip cells and the proliferation of stalk cells. nih.gov The nuclear localization of PFKFB3 has also been implicated in cell cycle control, a function that is disrupted upon gene silencing. nih.gov

The table below summarizes key findings from research utilizing gene knockdown of PFKFB3.

| Cell Line/Model | Knockdown Method | Key Findings | Reference(s) |

| HeLa (Cervical Cancer) | siRNA | Decreased Fru-2,6-P₂, glycolysis, ATP; cell-cycle delay; reduced viability and anchorage-independent growth. | nih.gov |

| Colon Carcinoma Cells | siRNA | Decreased cell growth, proliferation, and migration. | nih.gov |

| Breast Cancer Cells | miRNA | Decreased cell growth, proliferation, and migration. | nih.gov |

| Osteosarcoma Cells | miRNA | Decreased cell growth, proliferation, and migration. | nih.gov |

| Endothelial Cells | siRNA | Reduced vascular sprouting, decreased migration of tip cells, and proliferation of stalk cells. | nih.gov |

| HCT116 (Colon Cancer) | siRNA | Resulted in changes in the expression of Epithelial-to-Mesenchymal Transition (EMT) genes like E-cadherin and Vimentin. | dergipark.org.tr |

This table is interactive. Click on the headers to sort.

Targeted Gene Overexpression Strategies (e.g., Adenovirus-Mediated Delivery)

Conversely, targeted overexpression of PFKFB isoenzymes provides insights into the effects of elevated Fru-2,6-P₂ levels. Adenovirus-mediated gene delivery is a common and efficient method to achieve high levels of protein expression in a variety of cell types, both in vitro and in vivo. nih.govnih.govjci.orgnih.gov

Studies using this technique have provided direct evidence for the role of Fru-2,6-P₂ in controlling the switch between glycolysis and gluconeogenesis. nih.gov In one key study, rat hepatoma cells were transduced with recombinant adenoviruses carrying the gene for either the wild-type liver PFKFB isoenzyme or a mutant version lacking bisphosphatase activity. nih.gov Overexpression of the mutant enzyme led to a 3- to 4-fold increase in Fru-2,6-P₂ levels, which in turn stimulated lactate production (glycolysis) and inhibited glucose production (gluconeogenesis). nih.gov In contrast, overexpressing the wild-type enzyme resulted in decreased Fru-2,6-P₂ levels, demonstrating the importance of the enzyme's phosphorylation state in determining its net activity. nih.gov

This approach has also been used to study the role of specific isoenzymes in other tissues. For example, adenovirus-mediated overexpression of PFKFB3 in endothelial cells was shown to increase proliferation. nih.gov Similarly, overexpressing PFKFB4, another isoenzyme implicated in cancer, has been used to study its role in transcriptional regulation and tumor metabolism. nih.gov Research has shown that PFKFB4 can act as a protein kinase, phosphorylating and activating the transcriptional coactivator SRC-3, which in turn drives the expression of genes involved in purine (B94841) biosynthesis to support cancer cell proliferation. nih.gov

The table below summarizes key findings from research utilizing adenovirus-mediated overexpression.

| Target Cell/Model | Overexpressed Gene | Key Findings | Reference(s) |

| FAO Rat Hepatoma Cells | Wild-type PFKFB (liver) | Decreased Fru-2,6-P₂ levels, enhanced glucose production, inhibited lactate production. | nih.gov |

| FAO Rat Hepatoma Cells | Mutant PFKFB (no bisphosphatase activity) | Increased Fru-2,6-P₂ levels, inhibited glucose production, stimulated lactate production. | nih.gov |

| Normal and Diabetic Mice | Wild-type & Mutant PFKFB | Increased hepatic Fru-2,6-P₂ levels, lowered blood glucose by suppressing hepatic glucose production. | nih.gov |

| Human Endothelial Cells (HUVECs) | PFKFB3 | Increased endothelial cell proliferation and expression of phosphorylated AKT (pAKT). | nih.gov |

| Breast Cancer Cells | PFKFB4 | Increased transcriptional activity of SRC-3, driving glucose flux towards purine generation. | nih.gov |

This table is interactive. Click on the headers to sort.

Development and Utilization of Transgenic Animal Models for In Vivo Studies

The development of transgenic animal models, including knockout and knock-in mice, has been crucial for understanding the systemic and tissue-specific roles of Fru-2,6-P₂ in vivo. ahajournals.orgnih.govnih.gov These models allow for the long-term study of the physiological and pathological consequences of chronically altered PFKFB expression.

For example, a mouse model with a cardiomyocyte-specific knockout of PFKFB2, the primary cardiac isoenzyme, was generated to study its role in heart metabolism and function. ahajournals.orgnih.govahajournals.org These knockout mice exhibited a shortened lifespan, impaired systolic function, and left ventricular dilation. ahajournals.orgnih.gov Metabolically, their hearts showed a shift toward glucose metabolism, with increased activation of ancillary glucose pathways like the pentose (B10789219) phosphate and hexosamine biosynthesis pathways, accompanied by decreased fatty acid oxidation. ahajournals.orgnih.gov Conversely, transgenic mice with cardiac-specific overexpression of PFKFB2 (GlycoHi) were protected against high-fat diet-induced diastolic dysfunction and showed improved cardiac and mitochondrial function. nih.gov

In cancer research, genetic inhibition of PFKFB3 or PFKFB4 in mouse models has been shown to delay tumor growth and metastasis. nih.govnih.gov For instance, endothelial cell-specific haplo-deficiency of Pfkfb3 in mice did not affect primary tumor growth but significantly reduced cancer cell invasion and metastasis by normalizing tumor vessels. nih.gov This normalization was characterized by improved vessel maturation and perfusion. nih.gov Similarly, genetic ablation of PFKFB4 in mouse models of breast cancer delayed distant organ metastasis by suppressing an invasive gene signature. nih.gov

The table below details several transgenic animal models and the key findings derived from their study.

| Model | Gene/Isoform Modified | Tissue/System | Phenotype/Key Findings | Reference(s) |

| Cardiomyocyte-specific Knockout Mouse | Pfkfb2 | Heart | Shortened lifespan, impaired systolic function, LV dilation, metabolic shift to glucose metabolism, activation of ancillary glucose pathways. | ahajournals.orgnih.govahajournals.org |

| Cardiac-specific Transgenic Mouse (GlycoHi) | Pfkfb2 | Heart | Protected against high-fat diet-induced cardiomyopathy, improved mitochondrial function, beneficial systemic metabolic effects. | nih.gov |

| Endothelial Cell-specific Haplo-deficient Mouse | Pfkfb3 | Tumor Vasculature | Normalized tumor vessels, reduced cancer cell invasion and metastasis, improved chemotherapy efficacy. | nih.gov |

| Knockout Mouse Model | Pfkfb4 | Breast Cancer | Delayed distant organ metastasis, reduced local lymph node invasion. | nih.gov |

| Knockout-first Allele Mouse | Pfkfb1 | Whole Body | A "conditional ready" (floxed) allele was created for future knockout studies. | jax.org |

This table is interactive. Click on the headers to sort.

Future Research Directions and Emerging Concepts in Fructose 2,6 Bisphosphate Biology

Elucidating Intricate Regulatory Networks and Cross-Talk with Other Signaling Pathways

Fructose (B13574) 2,6-bisphosphate metabolism does not operate in isolation; it is intricately woven into the broader network of cellular signaling. The enzymes responsible for its synthesis and degradation, the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB), are key nodes where metabolic and mitogenic signals converge. Future investigations aim to map these interactions comprehensively.

Key areas of focus include:

AMP-Activated Protein Kinase (AMPK) Pathway : AMPK, the master sensor of cellular energy status, directly interacts with the F2,6BP system. nih.gov During energy stress, AMPK can phosphorylate PFKFB isoforms, such as PFKFB2, to increase F2,6BP levels and stimulate glycolysis. frontiersin.org Conversely, recent findings suggest a novel AMP/ADP-independent mechanism for AMPK activation that is triggered by the absence of fructose-1,6-bisphosphate (FBP), a downstream product of the F2,6BP-activated step in glycolysis. researchgate.netdundee.ac.uk This establishes a feedback loop where glucose availability, sensed via FBP, regulates AMPK. researchgate.net

mTOR Signaling : The mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation, is another critical intersection. Activation of mTOR signaling can upregulate the transcription of PFKFB3, often in a manner dependent on hypoxia-inducible factor-1α (HIF-1α). nih.gov This links nutrient availability and growth signals directly to the control of glycolytic flux.

Oncogenic Pathways (Ras/MAPK, PI3K/Akt) : The expression and activity of PFKFB enzymes are frequently downstream of major cancer-driving pathways. Activation of Ras and Akt, as well as the loss of the tumor suppressor PTEN, converge to increase the activity of PFKFB3, thereby boosting F2,6BP levels and promoting the high glycolytic rate characteristic of many tumors. nih.govaacrjournals.orgaacrjournals.org For instance, hyperglycemia has been shown to induce PFKFB3 overexpression and promote the malignant phenotype of breast cancer through the activation of the RAS/MAPK pathway. nih.gov Similarly, EGFR activation can lead to Akt-dependent phosphorylation of PFKFB2, promoting glycolysis and brain tumorigenesis. frontiersin.org

| Signaling Pathway | Key PFKFB Isoform(s) | Nature of Interaction | Reference |

|---|---|---|---|

| AMPK | PFKFB2, PFKFB3 | AMPK phosphorylates PFKFB2 to increase F2,6BP and glycolysis. PFKFB3 is involved in spatial mediation of autophagy through AMPK. | nih.govfrontiersin.org |

| mTOR | PFKFB3 | mTOR activation upregulates PFKFB3 transcription, linking cell growth signals to glycolysis. | nih.gov |

| PI3K/Akt | PFKFB2, PFKFB3 | Akt activation leads to PFKFB2 phosphorylation and activation. Akt is also implicated in PFKFB3-mediated regulation of the cell cycle. | frontiersin.orgspandidos-publications.com |

| Ras/MAPK | PFKFB3 | Oncogenic Ras activation increases PFKFB3 activity, driving glycolytic flux in cancer cells. | nih.govnih.govnih.gov |

| HIF-1α | PFKFB2, PFKFB3, PFKFB4 | HIF-1α, a key hypoxia response factor, induces the expression of multiple PFKFB isoforms. | nih.govnih.govmdpi.com |

Comprehensive Analysis of Fructose 2,6-Bisphosphate Interplay with Other Metabolic Regulators

The primary role of F2,6BP is the allosteric activation of 6-phosphofructo-1-kinase (PFK-1) and inhibition of fructose-1,6-bisphosphatase (FBPase-1). wikipedia.orgnih.gov This action increases the enzyme's affinity for its substrate, fructose-6-phosphate (B1210287), and overcomes inhibition by metabolites like ATP and citrate. wikipedia.orgnih.gov However, emerging research indicates that the influence of F2,6BP extends beyond this central control point, creating a complex interplay with other metabolic pathways.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) : By stimulating PFK-1, high levels of F2,6BP channel glucose-6-phosphate (G6P) towards glycolysis. Conversely, when F2,6BP levels are low, as can be mediated by the PFKFB4 isoform, G6P is shunted towards the PPP. nih.govoncotarget.com This is critical for cancer cells, as the PPP generates NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.gov

Lipid and Amino Acid Metabolism : Research has revealed that F2,6BP can influence the gene expression of enzymes involved in lipid metabolism. nih.gov Elevated hepatic F2,6BP levels have been shown to decrease the expression of key lipogenic enzymes, thereby reducing fat synthesis. nih.gov Furthermore, studies using metabolic profiling have uncovered a novel link between sustained cardiac F2,6BP levels during fasting and the metabolism of branched-chain amino acids (BCAAs). nih.govnih.gov

Investigating Subcellular Localization and Protein-Protein Interactions of PFKFB Isoforms

The function of PFKFB isoforms is not solely determined by their enzymatic activity but also by their location within the cell and their interactions with other proteins. Unlike other isoforms, PFKFB3 can be found in both the cytoplasm and the nucleus. nih.gov This dual localization suggests distinct functional roles; for example, nuclear PFKFB3 has been implicated in the regulation of the cell cycle. nih.gov Emerging evidence also points to specific subcellular compartmentalization, such as the localization of PFKFB3 with F-actin in the lamellipodia of migrating cells, providing localized ATP production for vascular sprouting. researchgate.net

Protein-protein interactions are also crucial. For instance, the tumor suppressor PTEN can promote the interaction between PFKFB3 and the E3 ubiquitin ligase APC/C-Cdh1, leading to PFKFB3 degradation and linking glycolysis to cell cycle control. nih.gov Future research will focus on identifying the complete interactome for each PFKFB isoform to understand how these interactions modulate their function in different cellular contexts.

| PFKFB Isoform | Subcellular Localization | Known Interacting Proteins | Functional Consequence | Reference |

|---|---|---|---|---|

| PFKFB2 | Cytoplasm | p85α (of PI3K), AMPK, PKA | Integration of insulin (B600854) and energy status signals to regulate glycolysis. | frontiersin.org |

| PFKFB3 | Cytoplasm, Nucleus, Lamellipodia | APC/C-Cdh1, Akt, F-actin | Regulation of glycolysis, cell cycle progression, and localized energy for cell migration. | nih.govresearchgate.netnih.gov |

| PFKFB4 | Cytoplasm | HIF-1α (transcriptional regulation) | Balances glycolysis and PPP activity, crucial for redox homeostasis in cancer cells. | nih.govoncotarget.com |

Exploration of Uncharted Roles in Diverse Physiological States and Pathophysiological Conditions

While the role of F2,6BP in hepatic glucose homeostasis is well-established, its functions in other tissues and disease states are still being uncovered. nih.gov Research is expanding to delineate its significance in a variety of conditions:

Cancer : The upregulation of PFKFB3 and consequently F2,6BP is a near-ubiquitous feature of cancer cells, contributing to the Warburg effect. nih.govnih.gov Elevated PFKFB3 expression is associated with tumor progression, angiogenesis, metastasis, and poor prognosis in various cancers, including breast, gastric, and pancreatic cancer. nih.govspandidos-publications.comresearchgate.net

Diabetes and Metabolic Syndrome : Alterations in F2,6BP levels are central to the dysregulation of glucose metabolism in diabetes. nih.gov Studies in rodent models of diabetes have shown that modulating F2,6BP levels can help restore normal blood glucose. nih.gov Hyperglycemic conditions, in turn, can promote cancer progression by upregulating PFKFB3. nih.gov

Cardiac and Neuronal Function : In the heart, F2,6BP levels are tightly regulated to adapt fuel usage during states like fasting and ischemia. frontiersin.orgnih.gov There is also emerging interest in the role of PFKFB3 in neuronal excitotoxicity, suggesting a broader role in neurological health and disease. wikipedia.org

Inflammation and Immunity : PFKFB3 activity has been linked to inflammatory processes and the metabolic reprogramming of immune cells. researchgate.net For example, PFKFB3 is implicated in the function of activated T cells in rheumatoid arthritis. wikipedia.org

Development of Advanced Research Tools and Refined Analytical Approaches for Fructose 2,6-Bisphosphate Quantification

Progress in understanding the nuanced roles of F2,6BP depends on the development of more sensitive and precise analytical techniques.

Mass Spectrometry : Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have become powerful tools for metabolic profiling. nih.govnih.gov These methods allow for the simultaneous analysis of F2,6BP and other key metabolites, providing a systems-level view of metabolic responses. bgu.ac.ilshodexhplc.com

Spectrophotometric and Chromatographic Methods : Traditional spectrophotometric assays remain valuable for determining F2,6BP concentrations in tissue extracts. nih.gov High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is also used for quantification. mtoz-biolabs.com

Biosensors : A key area for future development is the creation of genetically encoded biosensors for F2,6BP. Such tools would enable the real-time monitoring of F2,6BP dynamics within living cells and specific subcellular compartments, offering unprecedented spatial and temporal resolution of its regulation.

Translational Research: Deeper Mechanistic Insights for Potential Therapeutic Strategies

The central role of the F2,6BP pathway, particularly the PFKFB3 isoform, in cancer has made it an attractive target for therapeutic intervention. nih.gov The goal of translational research is to leverage mechanistic insights to develop effective clinical strategies.

Development of PFKFB Inhibitors : A significant research effort has focused on creating small molecule inhibitors of PFKFB enzymes. The PFKFB3 inhibitor 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO) was shown to reduce glucose metabolism and proliferation in cancer cells. nih.govaacrjournals.org Further drug development led to more potent derivatives like PFK15, which demonstrated significant anti-tumor and pro-apoptotic effects in preclinical models, paving the way for clinical trials. nih.govaacrjournals.orgaacrjournals.org Similarly, inhibitors targeting PFKFB4, such as 5MPN, are also being explored. oncotarget.com

Combination Therapies : A promising strategy involves combining PFKFB3 inhibitors with other targeted cancer therapies. For example, targeting PFKFB3 may resensitize HER2-positive breast cancers to anti-HER2 treatments or work synergistically with BRAF inhibitors in melanoma. nih.gov

Biomarker Identification : To optimize therapeutic strategies, it is crucial to identify biomarkers that can predict which patients are most likely to respond to PFKFB inhibition. This could involve measuring the expression levels of PFKFB3 or related pathway components in tumors. nih.gov

| Inhibitor | Target Isoform | Therapeutic Rationale | Reference |

|---|---|---|---|

| 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) | PFKFB3 | Reduces glycolytic flux and proliferation of cancer cells. | nih.govaacrjournals.orgaacrjournals.org |

| PFK15 (1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one) | PFKFB3 | A more potent derivative of 3PO; induces apoptosis and shows anti-tumor activity in vivo. | nih.govaacrjournals.orgaacrjournals.org |

| 5MPN | PFKFB4 | Reduces F2,6BP and glycolytic flux; suppresses cancer cell proliferation. | oncotarget.com |

Q & A

Q. What is the biochemical role of fructose 2,6-biphosphate (F2,6BP) in glycolysis and gluconeogenesis regulation?

F2,6BP acts as a critical allosteric regulator of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase). It stimulates PFK-1 activity by lowering the for fructose-6-phosphate, enhancing glycolytic flux, while simultaneously inhibiting FBPase to suppress gluconeogenesis . Experimental validation involves:

- Enzyme kinetics assays : Measure PFK-1 activity under varying F2,6BP concentrations using spectrophotometric NADH-coupled reactions.

- Metabolite profiling : Use HPLC or LC-MS to quantify F2,6BP levels in liver extracts under fed/fasted states .

Q. How can researchers accurately quantify F2,6BP in cellular extracts?

- Enzymatic cycling assays : Utilize purified PFK-2/FBPase-2 enzymes to convert F2,6BP into a measurable product (e.g., NADPH) .

- Chromatographic methods : Ion-exchange chromatography coupled with phosphate-specific detection (e.g., molybdate-based colorimetry) .

- Pre-analytical considerations : Rapid quenching of metabolism (liquid nitrogen freeze-clamping) to prevent F2,6BP degradation .

Q. What experimental models are suitable for studying F2,6BP dynamics?

- Hepatocyte cultures : Primary hepatocytes retain physiological PFK-2/FBPase-2 regulation, enabling studies on insulin/glucagon signaling .

- Knockout/transgenic models : Mice lacking PFK-2 isoforms (e.g., liver-specific PFKFB1) reveal tissue-specific roles of F2,6BP in metabolic disorders .

- In vitro reconstitution : Purified enzymes + substrates to isolate F2,6BP effects on PFK-1/FBPase activity .

Advanced Research Questions

Q. How do conflicting reports on F2,6BP’s role in cancer metabolism arise, and how can they be resolved?

Discrepancies stem from:

- Isoform-specific effects : PFKFB3 (a bifunctional PFK-2/FBPase-2 isoform) is overexpressed in cancers, but its activity varies with post-translational modifications (e.g., phosphorylation) .

- Microenvironmental factors : Hypoxia and nutrient availability alter F2,6BP levels, complicating in vivo vs. in vitro comparisons . Resolution strategies :

- Multi-omics integration : Correlate F2,6BP levels with proteomics (PFKFB isoform expression) and transcriptomics (hypoxia-inducible factors).

- Single-cell metabolomics : Resolve heterogeneity in F2,6BP distribution within tumors .

Q. What methodological challenges arise when studying F2,6BP’s interaction with AMPK signaling?

- Temporal dynamics : AMPK activation rapidly depletes F2,6BP via PFKFB2 phosphorylation, but long-term effects depend on transcriptional regulation .

- Cross-talk with other metabolites : Citrate and ATP compete with F2,6BP for PFK-1 binding, requiring tightly controlled ATP/ADP ratios in assays . Experimental design :

- Use phospho-specific antibodies to track PFKFB2 phosphorylation.

- Employ ATP-depleting agents (e.g., 2-deoxyglucose) to isolate F2,6BP effects .

Q. How does F2,6BP sodium salt differ from other salt forms in experimental applications?

- Solubility and stability : The sodium salt form enhances aqueous solubility (critical for in vitro assays) but may interfere with sodium-sensitive pathways (e.g., ion channels) .

- Counterion validation : Compare activity of sodium vs. disodium salts using enzymatic assays to rule out ion-specific artifacts .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.